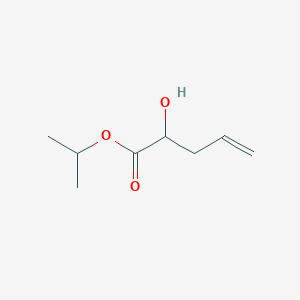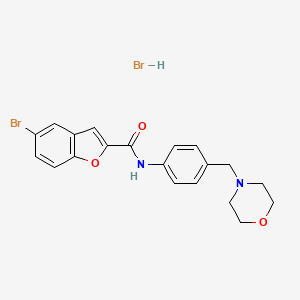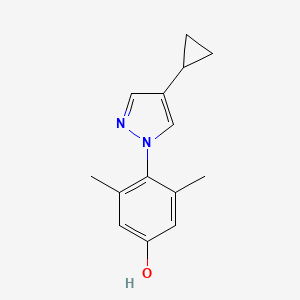
Propan-2-yl 2-hydroxypent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-hydroxypent-4-enoate: is an organic compound with the molecular formula C8H14O3 It is an ester formed from the reaction of propan-2-ol (isopropanol) and 2-hydroxypent-4-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing propan-2-yl 2-hydroxypent-4-enoate is through the esterification of 2-hydroxypent-4-enoic acid with propan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propan-2-yl 2-hydroxypent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Propan-2-yl 2-hydroxypent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine:
Industry:
Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Mécanisme D'action
Mechanism:
Ester Hydrolysis: The primary mechanism of action for propan-2-yl 2-hydroxypent-4-enoate involves hydrolysis of the ester bond. This reaction is catalyzed by esterases, leading to the formation of 2-hydroxypent-4-enoic acid and propan-2-ol.
Molecular Targets and Pathways: The hydrolysis products can participate in various metabolic pathways, depending on the biological context. For example, 2-hydroxypent-4-enoic acid can be further metabolized through β-oxidation pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of an isopropyl group. It may have different reactivity and physical properties.
Methyl 2-hydroxypent-4-enoate: Another similar compound with a methyl group. It is often used in similar applications but may have different solubility and volatility.
Butyl 2-hydroxypent-4-enoate: This compound has a butyl group and may exhibit different chemical behavior due to the longer alkyl chain.
Uniqueness:
Propan-2-yl 2-hydroxypent-4-enoate: is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where the steric and electronic effects of the isopropyl group are beneficial.
Propriétés
Numéro CAS |
922160-44-9 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
propan-2-yl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)8(10)11-6(2)3/h4,6-7,9H,1,5H2,2-3H3 |
Clé InChI |
HHLLVAJVOMGUGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)

![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)

